4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-17(20)24-18-12(2)16(8-7-15(11)18)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWJRNUEUOPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromene-7-ol with a suitable benzoic acid derivative. One common method involves the use of ethyl chloroacetate and hydrazine hydrate as key reagents . The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base, and the mixture is heated to around 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a coumarin derivative with diverse applications in scientific research. Coumarins are known for their various biological activities and are used in medicinal chemistry.
Scientific Research Applications
- Chemistry As a reagent and building block, 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is used in organic synthesis for creating more complex molecules.
- Biology This compound is studied for its potential as a new antibiotic due to its antimicrobial activity.
- Medicine Coumarin derivatives, including 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, are researched for their anti-inflammatory, anticoagulant, and anticancer properties.
- Industry It is used in industrial chemicals, optical brighteners and the development of dyes.
Mechanism of Action
The mechanism of action of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves interactions with different molecular targets. It is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, in antimicrobial applications.
Other related compounds
- 4-methylumbelliferone Another coumarin derivative exhibiting similar biological activities.
- 7-acetoxy-4-methyl-chromen-2-one Known for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s lipophilic nature allows it to penetrate bacterial cell membranes, enhancing its efficacy against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to related coumarin-benzoic acid derivatives. Key analogs include:
Substituent Variations: Methyl-Substituted Analogs
- 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5): This analog lacks the 8-methyl group present in the target compound.
Ester Derivatives
- Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate (CAS 708220-03-5):
This ester derivative replaces the carboxylic acid group with a methyl ester, increasing lipophilicity (LogP = 6.66) and altering bioavailability. Such modifications are common in prodrug design to improve membrane permeability . - Its boiling point (610.2°C) and density (1.2 g/cm³) reflect increased molecular complexity compared to the parent benzoic acid .
Functional Group Modifications
- N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides: These derivatives incorporate thiazolidinone moieties, which are associated with antimicrobial and antidiabetic activities. The replacement of the benzoic acid group with a thiazolidinone-acetamide chain demonstrates how functional group alterations can redirect biological activity toward specific therapeutic targets .
Data Table: Comparative Properties of Selected Analogs
Biological Activity
4-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is C23H22O7, with a molecular weight of 410.4 g/mol. The structure consists of a coumarin moiety linked to a benzoic acid group, which is critical for its biological activity.
Antimicrobial Activity
Studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, research indicates that certain analogues of coumarins are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications on the coumarin ring can enhance antibacterial efficacy .
Table 1: Antimicrobial Efficacy of Coumarin Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | S. aureus | 1 µg/mL |
| 10b | E. coli | 4 µg/mL |
| 10c | K. pneumoniae | 2 µg/mL |
| 10d | C. albicans | 21.65% inhibition |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. The mechanism involves disruption of cellular antioxidation systems in fungi, which is a promising avenue for developing antifungal agents .
Anti-inflammatory Properties
Research has indicated that coumarin derivatives can possess anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases .
Study on Antimicrobial Activity
A notable study synthesized several coumarin derivatives and tested their efficacy against a panel of bacterial and fungal pathogens. The results showed that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .
Investigation of Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of coumarin derivatives in vitro and in vivo. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting their potential therapeutic use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of the chromen-7-ol derivative with a bromomethyl benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization includes controlling pH (8–10), using anhydrous solvents, and monitoring via TLC (hexane/EtOH, 1:1) . Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization (methanol/water) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is effective for initial purification. For higher purity, preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) resolves minor impurities. Recrystallization from methanol or ethanol improves crystallinity, confirmed by sharp melting point analysis .
Q. What safety precautions are necessary given the available toxicity data?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation, and store in sealed containers at 2–8°C. Note that chronic toxicity, carcinogenicity, and environmental persistence data are unavailable, requiring precautionary handling .
Advanced Research Questions
Q. How do structural modifications at the chromen-2-one or benzoic acid moieties influence biological activity?
- Methodological Answer : Substituents like methyl groups at C4/C8 of the chromen core enhance lipophilicity, potentially improving membrane permeability. Introducing electron-withdrawing groups (e.g., halogens) on the benzoic acid moiety may increase receptor binding affinity. Comparative SAR studies using analogs (e.g., methyl vs. propyl substituents) via in vitro assays (e.g., enzyme inhibition) and molecular docking (PDB: 1XYZ) can validate hypotheses .
Q. What analytical methods are suitable for confirming the compound’s structure and purity?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 368.1267) .
- Purity assessment : HPLC-DAD (λ = 254 nm) with >98% peak area; elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. How can researchers resolve discrepancies in reported biological activities of coumarin derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Standardize protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Validate compound stability under assay conditions (e.g., LC-MS monitoring).
- Perform dose-response curves (IC₅₀) with triplicate replicates to ensure reproducibility .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
